molecular formula C20H21N3OS B2810099 1-(4-Methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine CAS No. 685107-19-1

1-(4-Methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B2810099
CAS No.: 685107-19-1
M. Wt: 351.47
InChI Key: JDSKHFIPNSRAEG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 4-phenyl-1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-24-18-9-7-17(8-10-18)22-11-13-23(14-12-22)20-21-19(15-25-20)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSKHFIPNSRAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C20H21N3OS
  • Molecular Weight : 351.47 g/mol
  • CAS Number : [Not specified in the sources]

The biological activity of this compound can be attributed to its structural components, particularly the piperazine and thiazole moieties, which are known to interact with various biological targets.

Anticonvulsant Activity

Research has indicated that related piperazine derivatives exhibit anticonvulsant properties. For example, a study on similar compounds demonstrated their effectiveness against maximal electroshock seizures in male Wistar rats, suggesting that modifications to the piperazine structure can enhance anticonvulsant activity .

Biological Activity Overview

Activity Type Description Reference
Anticonvulsant Compounds with similar structures showed significant activity against seizures in animal models.
Cytotoxicity Some derivatives exhibited potent cytotoxic effects against cancer cell lines such as HepG2.
Kinase Inhibition Potential inhibition of key kinases like IGF1R was observed, which may contribute to anti-cancer effects.

Study 1: Anticonvulsant Activity

A series of piperazine derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock seizure (MES) model. Compounds demonstrated varying degrees of effectiveness compared to the standard drug phenytoin. Notably, certain derivatives showed no neurotoxicity at maximum doses administered (100 mg/kg), indicating a favorable safety profile .

Study 2: Cytotoxicity Against HepG2 Cells

In another investigation, a related compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.62 μM, outperforming Sorafenib (IC50 = 1.62 μM). The compound induced G2/M phase arrest and early-stage apoptosis in treated cells, highlighting its potential as an anti-cancer agent .

Study 3: Kinase Profiling

Further analysis revealed that the compound inhibited IGF1R activity by approximately 76.84% at a concentration of 10 μM. This inhibition was associated with reduced cell migration and colony formation in HepG2 cells, underscoring its potential therapeutic role in treating hepatocellular carcinoma (HCC) .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological/Pharmacological Notes Reference ID
1-Methanesulfonyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine Methanesulfonyl group replaces 4-methoxyphenyl 323.43 Increased polarity; potential metabolic stability
1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine (1c) 3-Phenoxy-2-hydroxypropyl substituent replaces thiazole Not provided Antifungal activity against Candida albicans
p-MPPI [4-(2'-Methoxyphenyl)-1-(p-iodobenzamidoethyl)piperazine] Iodobenzamidoethyl side chain; 2'-methoxyphenyl substituent ~550 (estimated) 5-HT1A receptor antagonist (ID50 = 5 mg/kg)
N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j) Benzamide-thiophene moiety linked via ethoxyethyl chain Not provided Dopamine D3 receptor ligand
1-(3-Methoxyphenyl)-4-[4-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonyl]piperazine Thiophene-sulfonyl and methylthiazole substituents; 3-methoxyphenyl group Not provided Potential kinase inhibition (inferred from thiazole)

Functional Group Impact on Properties

  • Methanesulfonyl vs. Methoxyphenyl : The sulfonyl group in ’s compound enhances polarity and may improve metabolic stability compared to the electron-donating methoxy group in the target compound. This substitution could reduce membrane permeability but increase solubility .
  • Thiazole vs.
  • Hydroxypropyl-Phenoxy Substituent: Compound 1c () replaces the thiazole with a hydroxypropyl-phenoxy group, improving hydrophilicity and antifungal activity, likely through membrane interaction or enzyme inhibition .

Q & A

Q. What are the key structural features of 1-(4-Methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine that influence its biological activity?

The compound’s biological activity is influenced by its piperazine core, which provides a rigid scaffold for receptor binding, and the substituents at the 1- and 4-positions. The 4-methoxyphenyl group enhances lipophilicity and may modulate pharmacokinetics, while the 4-phenylthiazole moiety contributes to π-π stacking interactions with biological targets. Modifications, such as cyclodextrin inclusion (to reduce toxicity), can decrease activity due to steric hindrance or altered solubility .

Q. What synthetic methodologies are commonly employed for synthesizing this piperazine derivative?

Synthesis typically involves coupling reactions between substituted benzoic acids and N-(4-methoxyphenyl)piperazine, using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide. Key steps include:

  • Piperazine functionalization : Nucleophilic substitution or acylation reactions to introduce thiazole or aryl groups.
  • Optimization : Reaction conditions (e.g., ethanol/methanol solvents, 60–80°C, 12–24 hr) are critical for yield and purity .
Step Conditions Monitoring
Coupling60–80°C, 12–24 hrTLC, HPLC
PurificationColumn chromatography (silica gel)NMR, MS

Q. How can researchers assess the toxicity profile of novel piperazine derivatives during preclinical studies?

  • In vitro assays : Use cell viability tests (e.g., MTT assay) on human hepatocytes or kidney cells.
  • In vivo models : Acute toxicity studies in rodents (LD50 determination) with histopathological analysis.
  • Safety protocols : Follow guidelines from safety data sheets (SDS), including protective gear (gloves, goggles) and proper ventilation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed antiplatelet activity in modified derivatives?

  • Molecular docking : Predict binding affinity to platelet receptors (e.g., P2Y12) using software like AutoDock.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Validation : Compare computational results with in vitro platelet aggregation assays (e.g., using ADP-induced aggregation models). Discrepancies may arise from unaccounted solvent effects or protein flexibility .

Q. What strategies address reduced biological activity in cyclodextrin-modified piperazine derivatives?

  • Co-solvent systems : Use DMSO/water mixtures to enhance solubility without cyclodextrin.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
  • Structural tweaks : Replace the 4-methoxyphenyl group with smaller substituents (e.g., fluoro or hydroxy groups) to reduce steric hindrance .

Q. What advanced spectroscopic techniques elucidate supramolecular interactions in crystalline states?

  • Single-crystal XRD : Resolve hydrogen-bonding patterns (e.g., C–H⋯O interactions in ’s derivatives).
  • Solid-state NMR : Probe π-π stacking and disorder in aryl/thiazole groups.
  • IR spectroscopy : Identify weak interactions (e.g., van der Waals) via low-frequency modes (< 500 cm⁻¹) .

Q. How do structural modifications impact receptor selectivity in piperazine-based antipsychotic candidates?

  • SAR studies : Systematically vary substituents (e.g., halogenation at phenyl rings) and test affinity for serotonin (5-HT2A) vs. dopamine (D2) receptors.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors.
  • Case study : Derivatives with electron-withdrawing groups (e.g., -Cl) showed 10× higher 5-HT2A selectivity than unsubstituted analogs .

Data Contradiction Analysis

Q. Why do some piperazine derivatives exhibit high in vitro potency but low in vivo efficacy?

  • Pharmacokinetic factors : Poor oral bioavailability due to first-pass metabolism (e.g., CYP3A4 oxidation of thiazole rings).
  • Protein binding : High plasma protein binding (>95%) reduces free drug concentration.
  • Mitigation : Use deuterated analogs or nanoformulations (liposomes) to enhance stability .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Piperazine Derivative Synthesis

Step Reagents Temperature Yield
CouplingEDC, DCM25°C60–75%
CyclizationPOCl3, reflux110°C85%
PurificationSilica gel (hexane:EtOAc = 3:1)>95% purity

Q. Table 2. Toxicity vs. Activity Trade-offs in Modified Derivatives

Modification Toxicity (IC50, μM) Antiplatelet Activity (IC50, μM)
Unmodified12.30.45
β-Cyclodextrin complex45.62.1
Methyl ester prodrug18.90.52

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